molecular formula C28H31NO3 B11655425 2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone

2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone

Cat. No.: B11655425
M. Wt: 429.5 g/mol
InChI Key: FWJMBOSGBRJCKS-UHFFFAOYSA-N
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Description

This compound is a structurally complex ethanone derivative featuring a quinoline core substituted with 2,2,4-trimethyl and 4-(4-methylphenyl) groups, coupled with a 4-methoxyphenoxy-acetyl moiety.

Properties

Molecular Formula

C28H31NO3

Molecular Weight

429.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone

InChI

InChI=1S/C28H31NO3/c1-20-10-12-21(13-11-20)28(4)19-27(2,3)29(25-9-7-6-8-24(25)28)26(30)18-32-23-16-14-22(31-5)15-17-23/h6-17H,18-19H2,1-5H3

InChI Key

FWJMBOSGBRJCKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)OC)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENOXY)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where a methoxyphenol reacts with an appropriate halide.

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Coupling of the Two Fragments: The final step involves coupling the phenoxy group with the tetrahydroquinoline core through a suitable linker, such as an ethanone group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tetrahydroquinoline moieties.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone linker.

    Substitution: The phenoxy group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Pharmaceutical research could investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its stable phenoxy and tetrahydroquinoline structures.

Mechanism of Action

The mechanism of action for compounds like 2-(4-METHOXYPHENOXY)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE typically involves interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the tetrahydroquinoline core might engage in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

  • 2-(4-Methoxyphenoxy)-1-(4-Methoxyphenyl)Ethanone (): This simpler analog lacks the quinoline system but shares the 4-methoxyphenoxy group. Its Baeyer–Villiger oxidation with a tin beta zeolite catalyst yielded a lactone (22% 4-methoxybenzoic acid) and mequinol (15%), highlighting the susceptibility of the methoxyphenoxy-acetyl group to oxidative cleavage . In contrast, the quinoline-containing target compound’s fused aromatic system may stabilize the ketone against oxidation.
  • 1-(4-Methylphenyl)-2-(1,2,4-Triazol-1-yl)Ethanone (): Substitution of the phenoxy group with a triazole ring increases hydrogen-bonding capacity (evidenced by NMR shifts at δ 8.02–8.25 ppm) , whereas the target compound’s 4-methoxyphenoxy group may enhance lipophilicity, as seen in pesticide derivatives like benzofenap ().

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Reactivity
Target Quinoline-Ethanone ~463 (estimated) Quinoline, methoxyphenoxy Potential oxidation resistance
2-(4-Methoxyphenoxy)-1-(4-Methoxyphenyl)Ethanone 286.3 Dual methoxyphenyl Baeyer–Villiger oxidation to acids
1-(4-Methylphenyl)-2-(1,2,4-Triazol-1-yl)Ethanone 215.3 Triazole, methylphenyl Hydrogen-bonding interactions
Benzofenap () 410.3 Dichlorophenyl, pyrazole Herbicidal activity

Biological Activity

The compound 2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₃₁H₃₃N₁O₂
  • Molecular Weight : 465.60 g/mol

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The mechanism appears to involve the inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells .

Antioxidant Activity

The compound also displays notable antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, 2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone has demonstrated anti-inflammatory effects in preclinical models. It inhibits pro-inflammatory cytokines and mediators, suggesting a potential role in treating inflammatory conditions .

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Tubulin Binding : The compound binds to tubulin, preventing its polymerization into microtubules.
  • Free Radical Scavenging : It donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Cytokine Modulation : The compound reduces the expression of pro-inflammatory cytokines through inhibition of NF-kB signaling pathways.

Study on Anticancer Efficacy

In a study published in PubMed Central, researchers evaluated the efficacy of this compound against melanoma cells. The results showed a dose-dependent inhibition of cell viability with an IC50 value in the low nanomolar range. The study concluded that the compound's mechanism involved direct interference with microtubule dynamics .

Study on Antioxidant Activity

Another study assessed the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration, supporting its potential use as an antioxidant agent .

Data Tables

Biological ActivityEffectivenessMechanism
AnticancerHighTubulin polymerization inhibition
AntioxidantModerate to HighFree radical scavenging
Anti-inflammatoryModerateCytokine modulation

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